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molecular formula C9H8O3S B1623001 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 96334-46-2

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1623001
M. Wt: 196.22 g/mol
InChI Key: DIHMRAKCRQYYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

To a mixture solution of 7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (21.6 g) in methanol (50 mL) and tetrahydrofuran (50 mL) was added in several portions an aqueous solution of 2N sodium hydroxide (77 mL) on an ice bath. After the solution was stirred for 45 minutes and the pH of solution was adjusted to 2 with 2N hydrochloric acid water, the organic solvent was removed by evaporation. Water was added to the residue to suspend, the solid was collected by filtration, and washed with water and then with ethanol, and then was dried to provide the title compound (18.1 g).
Name
7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]2[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[C:8]=2[S:9][CH:10]=1)=[O:5])C.[OH-].[Na+].O.Cl>CO.O1CCCC1>[O:15]=[C:11]1[C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[C:7]=2[CH2:14][CH2:13][CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Quantity
21.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(SC1)C(CCC2)=O
Name
Quantity
77 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl

Conditions

Stirring
Type
CUSTOM
Details
After the solution was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ethanol, and then was dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O=C1CCCC2=C1SC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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